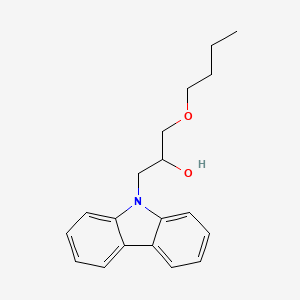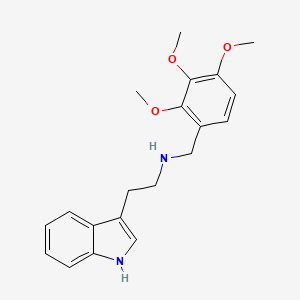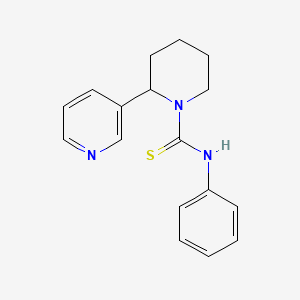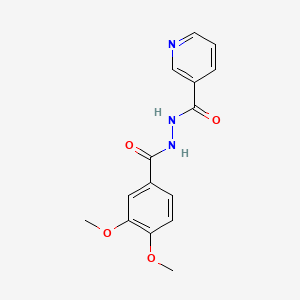
1-butoxy-3-(9H-carbazol-9-yl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butoxy-3-(9H-carbazol-9-yl)-2-propanol is a chemical compound that belongs to the family of carbazole derivatives. It is widely used in scientific research applications due to its unique properties.
Mechanism of Action
The mechanism of action of 1-butoxy-3-(9H-carbazol-9-yl)-2-propanol is not fully understood. However, it is believed that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed that the compound induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-butoxy-3-(9H-carbazol-9-yl)-2-propanol has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as protein kinase C (PKC) and phospholipase C (PLC). The compound has also been found to induce the expression of certain genes that are involved in the regulation of cell cycle and apoptosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-butoxy-3-(9H-carbazol-9-yl)-2-propanol in lab experiments is its unique properties. The compound has been found to be highly selective towards certain enzymes and has shown promising results in the inhibition of cancer cell growth. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 1-butoxy-3-(9H-carbazol-9-yl)-2-propanol. One of the areas of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of cancer. Further research is also needed to understand the mechanism of action of the compound and its effects on various biological systems.
Conclusion:
In conclusion, 1-butoxy-3-(9H-carbazol-9-yl)-2-propanol is a unique chemical compound that has shown promising results in various scientific research applications. The compound has several biochemical and physiological effects and has the potential to be used as a therapeutic agent for the treatment of cancer. Further research is needed to fully understand the mechanism of action of the compound and to explore its potential in different fields of research.
Synthesis Methods
The synthesis of 1-butoxy-3-(9H-carbazol-9-yl)-2-propanol is carried out by reacting 9H-carbazole with 3-chloro-2-propanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of 80-100°C. The crude product is then purified by column chromatography to obtain the pure compound.
Scientific Research Applications
1-butoxy-3-(9H-carbazol-9-yl)-2-propanol is used in various scientific research applications such as organic synthesis, photovoltaic devices, and optoelectronic devices. It is also used as a fluorescent probe for the detection of metal ions in biological samples. The compound has shown promising results in the field of cancer research as it has been found to inhibit the growth of cancer cells.
properties
IUPAC Name |
1-butoxy-3-carbazol-9-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-3-12-22-14-15(21)13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,21H,2-3,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTRSTNIIHRGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butoxy-3-(9H-carbazol-9-yl)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl {5-bromo-4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5229940.png)
![ethyl 3-{[2-(4-isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5229941.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]benzamide](/img/structure/B5229944.png)

![N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5229950.png)

![1-[(2,4-dimethylbenzyl)thio]-7,7-dimethyl-4-phenyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5229969.png)
![2-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5229980.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclobutanamine](/img/structure/B5229990.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B5229999.png)
![1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate](/img/structure/B5230007.png)
![N-(4-{[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)acetamide](/img/structure/B5230015.png)